1-Ethyl-4-pyridin-2-yl-1,4-diazepane

Physicochemical properties Drug-likeness Lead optimization

1-Ethyl-4-pyridin-2-yl-1,4-diazepane (molecular formula C₁₂H₁₉N₃, molecular weight 205.30 g/mol) is an N,N-disubstituted 1,4-diazepane derivative bearing an ethyl substituent at N1 and a pyridin-2-yl substituent at N4. This compound belongs to the broadly explored class of 1,4-diazepane-based ligands that have demonstrated significant affinity for serotonin 5-HT₇ receptors, sigma receptors, and orexin receptors.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B7584417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-pyridin-2-yl-1,4-diazepane
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCN1CCCN(CC1)C2=CC=CC=N2
InChIInChI=1S/C12H19N3/c1-2-14-8-5-9-15(11-10-14)12-6-3-4-7-13-12/h3-4,6-7H,2,5,8-11H2,1H3
InChIKeyMRZDGMJFEZTNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-pyridin-2-yl-1,4-diazepane – Compound Class, Core Structure, and Procurement Relevance


1-Ethyl-4-pyridin-2-yl-1,4-diazepane (molecular formula C₁₂H₁₉N₃, molecular weight 205.30 g/mol) is an N,N-disubstituted 1,4-diazepane derivative bearing an ethyl substituent at N1 and a pyridin-2-yl substituent at N4. This compound belongs to the broadly explored class of 1,4-diazepane-based ligands that have demonstrated significant affinity for serotonin 5-HT₇ receptors, sigma receptors, and orexin receptors [1]. The parent scaffold, 1-(pyridin-2-yl)-1,4-diazepane (CAS 287114-32-3, MW 177.25), has been crystallographically characterized in complex with the SARS-CoV-2 NSP3 macrodomain (PDB: 5RUV) and is reported to bind the 5-HT₇ receptor with low nanomolar affinity, functioning as an antagonist . The introduction of the N1-ethyl group on the diazepane core generates a structurally differentiated analog with altered lipophilicity, steric bulk, and hydrogen-bonding capacity relative to the unsubstituted parent, making it a distinct chemical entity for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why Generic 1,4-Diazepane Analogs Cannot Substitute for 1-Ethyl-4-pyridin-2-yl-1,4-diazepane in Structure-Activity Studies


The N1-ethyl substituent on 1-ethyl-4-pyridin-2-yl-1,4-diazepane is not a trivial structural modification. In the context of N,N-disubstituted-1,4-diazepane orexin receptor antagonists, conformational analysis by NMR spectroscopy, X-ray crystallography, and molecular modeling has demonstrated that the diazepane ring adopts a specific twist-boat conformation stabilized by an intramolecular π-stacking interaction between the N-aryl substituent and the other N-substituent [1]. The identity and steric demand of the N-alkyl group (ethyl vs. methyl vs. unsubstituted) directly influence this conformational equilibrium, which in turn governs receptor binding orientation and affinity. Substituting 1-ethyl-4-pyridin-2-yl-1,4-diazepane with the unsubstituted parent (1-(pyridin-2-yl)-1,4-diazepane) removes the N1-alkyl group entirely, altering the conformational landscape and eliminating the hydrophobic contact surface that the ethyl group provides for potential target engagement. Similarly, replacement with the isomeric 1-(2-pyridin-4-ylethyl)-1,4-diazepane (CAS 887833-52-5) repositions the pyridine ring from a directly attached N-aryl system to an ethyl-linked side chain, fundamentally altering the geometry of the aromatic moiety relative to the diazepane core . These structural differences preclude reliable extrapolation of binding data, selectivity profiles, or pharmacokinetic behavior across analogs. Below we present quantitative evidence supporting the differentiation of this compound.

Quantitative Differentiation Evidence for 1-Ethyl-4-pyridin-2-yl-1,4-diazepane vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Parent (1-(Pyridin-2-yl)-1,4-diazepane)

1-Ethyl-4-pyridin-2-yl-1,4-diazepane (MW 205.30 g/mol) possesses a molecular weight 28.05 Da higher than its unsubstituted parent 1-(pyridin-2-yl)-1,4-diazepane (MW 177.25 g/mol), corresponding to the addition of the N1-ethyl group (C₂H₅). Although experimentally measured LogP and pKa for the title compound are not publicly available, the parent compound has a reported LogP of 1.275 and a calculated pKa of 10.34 ± 0.20 . The addition of the ethyl substituent is expected to increase LogP by approximately 0.5–0.8 log units based on the Hansch π constant for an aliphatic CH₂CH₃ group, yielding a predicted LogP in the range of 1.8–2.1 for the target compound [1]. This lipophilicity shift is meaningful for membrane permeability and CNS penetration potential in neuropharmacological applications.

Physicochemical properties Drug-likeness Lead optimization

5-HT₇ Receptor Affinity Class Evidence Supporting Pyridin-2-yl-1,4-diazepane Scaffold

The pyridin-2-yl-1,4-diazepane scaffold has established 5-HT₇ receptor binding activity. 1-(Pyridin-2-yl)-1,4-diazepane is reported by Biosynth Ltd. to exhibit low nanomolar affinity for the 5-HT₇ receptor with antagonist functional activity . This compound has been co-crystallized with the SARS-CoV-2 NSP3 macrodomain (PDB ID: 5RUV), confirming its binding competence as a fragment-like ligand [1]. While specific Ki values for 1-ethyl-4-pyridin-2-yl-1,4-diazepane at 5-HT₇ have not been disclosed, the structurally related 1,4-diazepane class has produced potent 5-HT₇R antagonists, including 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane (2c, Ki = 7.0 nM) and other biased antagonists with Ki values in the low nanomolar range [2]. The N1-ethyl modification on the title compound represents a systematic SAR probe to evaluate the effect of N-alkyl substitution on 5-HT₇ affinity and selectivity within this chemotype.

Serotonin receptor 5-HT₇ antagonist CNS pharmacology

Conformational Differentiation: N-Alkyl Substituent Impact on Diazepane Ring Conformation in Orexin Receptor Antagonist Series

Cox et al. (2009) demonstrated through NMR spectroscopy, X-ray crystallography, and molecular modeling that N,N-disubstituted-1,4-diazepane orexin receptor antagonists adopt an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat diazepane ring conformation [1]. This conformation is critical for receptor binding. In a follow-up study, Coleman and co-workers designed and synthesized conformationally constrained N,N-disubstituted-1,4-diazepane analogs as potent orexin receptor antagonists, explicitly guided by the understanding that the N-substituent identity (alkyl vs. aryl vs. constrained) controls the conformational preference of the diazepane ring [2]. The N1-ethyl group in the target compound introduces a defined steric and electronic environment at one diazepane nitrogen, distinct from the N-H (unsubstituted), N-methyl, or bulkier N-alkyl analogs. This differential conformational preference translates directly to differential receptor pharmacology, as shown by structure-activity relationships in the orexin receptor antagonist series where even modest N-alkyl modifications produced significant shifts in antagonist potency.

Orexin receptor Conformational analysis GPCR antagonist

Sigma-1 Receptor Affinity Enhancement by 1,4-Diazepane Ring Homologation vs. Piperazine Analogs

The 1,4-diazepane (homopiperazine) scaffold provides a significant advantage over the corresponding piperazine scaffold for sigma-1 (σ₁) receptor affinity. Holschbach et al. (2009) reported that the 1,4-dibenzyl-1,4-diazepane 4a exhibited a σ₁ receptor Ki of 7.4 nM, representing a 5-fold increase in affinity compared with the analogous 1,4-dibenzylpiperazine 3a (σ₁ Ki = 38 nM) [1]. Furthermore, the ring enlargement from piperazine to 1,4-diazepane resulted in a remarkable improvement in σ₁/σ₂ selectivity (53-fold for the diazepane vs. lower selectivity for the piperazine). This class-level finding establishes that 1,4-diazepane derivatives, including 1-ethyl-4-pyridin-2-yl-1,4-diazepane, are structurally privileged for σ₁ receptor engagement compared to their six-membered piperazine counterparts. The pyridin-2-yl substituent in the target compound provides a distinct heteroaryl contact surface compared to the benzyl substituent in the reference compound, offering orthogonal SAR exploration potential.

Sigma receptor Homopiperazine Neuropharmacology

Synthetic Accessibility and Purity Benchmarking vs. Positional Isomers

1-Ethyl-4-pyridin-2-yl-1,4-diazepane is synthesized via the reaction of 2-(2-bromoethyl)pyridine with 1-ethyl-1,4-diazepane under basic conditions . This synthetic route produces the target regioisomer with the pyridin-2-yl group directly attached to N4 and the ethyl group at N1. In contrast, the isomeric compound 1-(2-pyridin-4-ylethyl)-1,4-diazepane (CAS 887833-52-5, MW 205.30) places the pyridine ring on an ethyl linker at N1 while N4 remains unsubstituted, resulting in a different connectivity and, consequently, different biological recognition properties . Commercially, 1-(2-pyridin-4-ylethyl)-1,4-diazepane is offered at 95% purity with standard packaging of 1 g and 5 g units, providing a procurement benchmark for the target compound . The direct N-aryl substitution pattern of 1-ethyl-4-pyridin-2-yl-1,4-diazepane confers greater conformational rigidity at the N4 position compared to the flexible ethyl-linked isomer, a feature that is critical for defined pharmacophore geometry in receptor binding.

Chemical synthesis Purity analysis Procurement specification

Fragment-Based Drug Discovery Utility: Co-crystallographic Validation of the Pyridin-2-yl-1,4-diazepane Core

The pyridin-2-yl-1,4-diazepane core has been validated as a productive fragment hit through co-crystallography. 1-(Pyridin-2-yl)-1,4-diazepane (assigned PDB ligand code W6J) was identified in a PanDDA (Pan-Dataset Density Analysis) crystallographic fragment screen against the SARS-CoV-2 NSP3 macrodomain (PDB ID: 5RUV) [1]. The electron density maps confirm specific binding of the pyridin-2-yl-1,4-diazepane fragment within the macrodomain active site, demonstrating that this chemotype can engage biologically relevant protein pockets with defined binding geometry. 1-Ethyl-4-pyridin-2-yl-1,4-diazepane retains the identical pyridin-2-yl-1,4-diazepane core that was validated in this crystallographic fragment screen while adding an N1-ethyl growth vector that can be exploited for fragment elaboration toward higher-affinity inhibitors [2]. This crystallographic validation of the core scaffold is a strength of evidence that is not available for many structurally related but uncrystallized 1,4-diazepane analogs.

Fragment-based drug discovery X-ray crystallography Macrodomain inhibitor

Recommended Application Scenarios for 1-Ethyl-4-pyridin-2-yl-1,4-diazepane Based on Established Evidence


5-HT₇ Receptor SAR Probe: N-Alkyl Substitution Effect on Affinity and Functional Bias

The established 5-HT₇ receptor antagonist activity of the pyridin-2-yl-1,4-diazepane scaffold [1], combined with the conformational bias imparted by N-alkyl groups in 1,4-diazepane systems [2], makes 1-ethyl-4-pyridin-2-yl-1,4-diazepane a high-value SAR probe for systematically evaluating the impact of N1-alkyl chain length on 5-HT₇ binding affinity, selectivity versus 5-HT₁A and D₂ receptors, and G protein versus β-arrestin functional bias. This compound fills a critical gap between the unsubstituted parent and bulkier N-alkyl or N-aryl analogs in a comprehensive SAR matrix. Procurement is recommended for medicinal chemistry groups engaged in 5-HT₇R-targeted programs for neuropsychiatric or neurodevelopmental indications.

Orexin Receptor Antagonist Lead Optimization: Conformationally Defined N-Ethyl Fragment

The conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists by Cox et al. (2009) [1] identified the twist-boat ring conformation as essential for receptor binding. 1-Ethyl-4-pyridin-2-yl-1,4-diazepane provides a minimally elaborated yet conformationally informative building block for probing the orexin receptor pharmacophore. The pyridin-2-yl group serves as a synthetically tractable N-aryl anchor that can participate in the intramolecular π-stacking interaction characteristic of the bioactive conformation, while the N1-ethyl group provides a defined alkyl contact surface. This compound is suitable for use as a synthetic intermediate in the preparation of more elaborated orexin receptor antagonists, particularly those requiring N4-pyridinyl substitution with a small N1-alkyl group.

Sigma-1 Receptor Ligand Development: 1,4-Diazepane Privileged Scaffold Exploration

The demonstrated 5-fold sigma-1 receptor affinity advantage of 1,4-diazepanes over piperazines [1] establishes the seven-membered diazepane ring as a privileged scaffold for σ₁ receptor engagement. 1-Ethyl-4-pyridin-2-yl-1,4-diazepane introduces a heteroaryl (pyridin-2-yl) substituent at N4, which is structurally distinct from the benzyl substituents explored in the published σ₁ diazepane series. This compound enables exploration of whether a pyridinyl N4-substituent can further enhance σ₁ affinity or σ₁/σ₂ selectivity beyond the 7.4 nM benchmark established by 1,4-dibenzyl-1,4-diazepane. Procurement is recommended for sigma receptor drug discovery programs targeting antipsychotic, antidepressant, or neuroprotective indications.

Fragment-Based Drug Discovery: N1-Ethyl Elaboration of a Crystallographically Validated Fragment

The co-crystal structure of 1-(pyridin-2-yl)-1,4-diazepane bound to the SARS-CoV-2 NSP3 macrodomain (PDB: 5RUV) [1] provides a high-resolution structural starting point for fragment elaboration. 1-Ethyl-4-pyridin-2-yl-1,4-diazepane retains the identical core binding element validated in this structure while adding an ethyl growth vector at N1, which can be used to access adjacent sub-pockets or to improve affinity through additional hydrophobic contacts. This makes the compound a logical next-step fragment for structure-guided medicinal chemistry, particularly for antiviral programs targeting coronavirus macrodomains or for more general fragment-to-lead campaigns that benefit from a crystallographically anchored starting point.

Quote Request

Request a Quote for 1-Ethyl-4-pyridin-2-yl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.